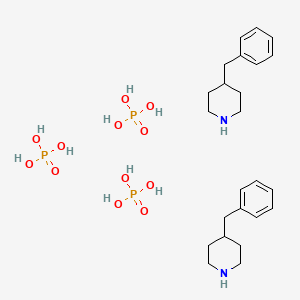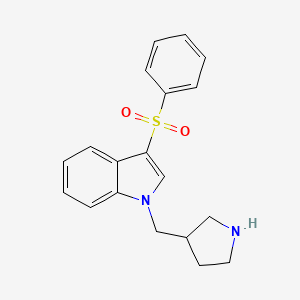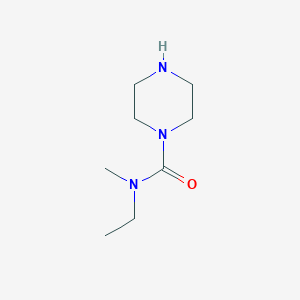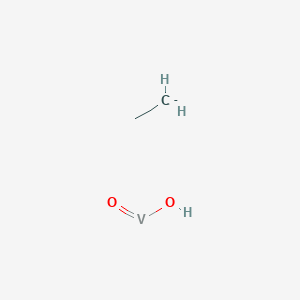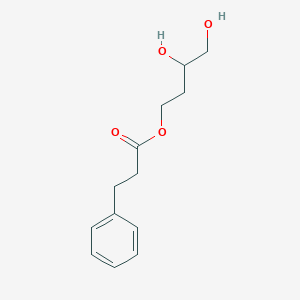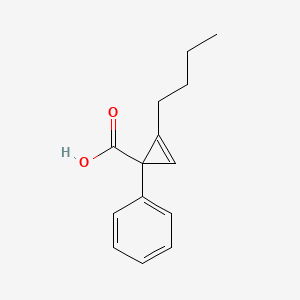
2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid is a cyclopropene derivative characterized by a strained three-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid typically involves the reaction of cycloprop-2-ene carboxylic acids with appropriate alkylating agents. One common method involves the use of alkyllithium reagents to generate cycloprop-2-ene carboxylate dianions, which are then functionalized by electrophiles at the vinylic position . Another approach involves the Rh-catalyzed reaction of acetylene with ethyl diazoacetate to produce cycloprop-2-ene carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale syntheses of similar cyclopropene derivatives have been achieved using scalable Rh-catalyzed procedures . These methods are advantageous due to their operational simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates.
Reduction: Reduction reactions can yield cyclopropane derivatives.
Substitution: Nucleophilic substitution reactions are common, particularly at the strained double bond.
Common Reagents and Conditions
Common reagents used in these reactions include alkyllithium reagents, oxalyl chloride, and various electrophiles . Reaction conditions often involve low temperatures and inert atmospheres to stabilize reactive intermediates.
Major Products
Major products formed from these reactions include cyclopropane derivatives, carboxylates, and substituted cyclopropenes .
Scientific Research Applications
2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The strained double bond in the cyclopropene ring makes it highly reactive, facilitating various addition and substitution reactions. Molecular targets and pathways involved include the stabilization of reactive intermediates and the formation of cyclopropenyl anions .
Comparison with Similar Compounds
Similar Compounds
1-Phenylcycloprop-2-ene-1-carboxylic acid: Similar in structure but lacks the butyl group.
2-Hexylcycloprop-2-ene-1-carboxylic acid: Contains a hexyl group instead of a butyl group.
1,2-Diphenylcycloprop-2-ene-1-carboxylic acid: Features an additional phenyl group.
Uniqueness
2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other cyclopropene derivatives. The presence of both butyl and phenyl groups enhances its versatility in synthetic applications .
Properties
CAS No. |
678195-44-3 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-butyl-1-phenylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H16O2/c1-2-3-7-12-10-14(12,13(15)16)11-8-5-4-6-9-11/h4-6,8-10H,2-3,7H2,1H3,(H,15,16) |
InChI Key |
JTZKHEAEQZMBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC1(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



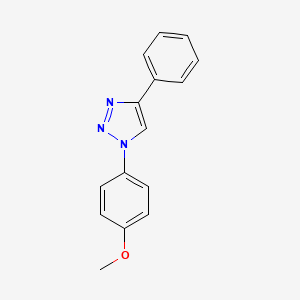

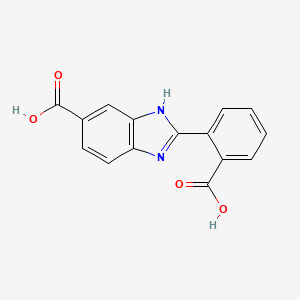
![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
![1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene](/img/structure/B12531182.png)
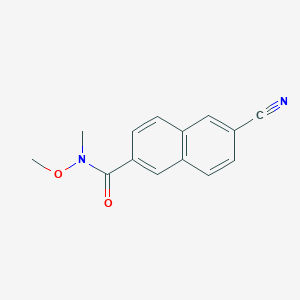
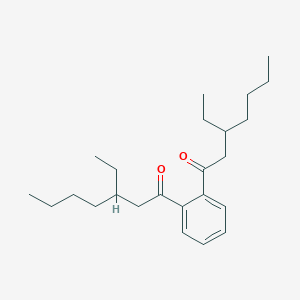
![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)
